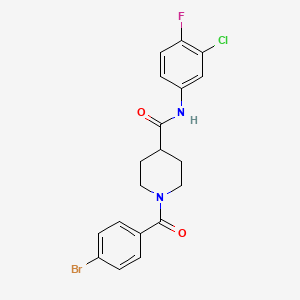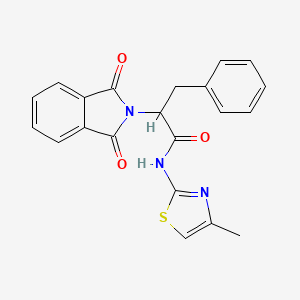![molecular formula C21H27FN2O2 B4064668 2-[1-(4-fluorobenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4064668.png)
2-[1-(4-fluorobenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol
Vue d'ensemble
Description
2-[1-(4-fluorobenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol, commonly known as FMBPEP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 2-[1-(4-fluorobenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol, and related structures have been studied for their synthesis methods and chemical properties. For instance, the synthesis and application of protected glycosyl donors in carbohydrate chemistry involve the design, synthesis, and evaluation of protective groups, such as the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, for protecting hydroxyl groups. This group was used to protect 4-fluorobenzyl alcohol in high yield, demonstrating the versatility of fluoro-substituted benzyl protections in synthetic chemistry (Spjut, Qian, & Elofsson, 2010). Similarly, the functionalization of fluoro- or trifluoromethyl-substituted benzyl and phenethyl alcohols through metalation and subsequent carboxylation shows the chemical reactivity and potential for structural elaboration of these compounds (Marzi, Spitaleri, Mongin, & Schlosser, 2002).
Pharmacological Studies
Pharmacological studies of related compounds demonstrate the potential therapeutic applications of fluoro-substituted benzyl-piperazine derivatives. For example, dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride exhibited significant analgesic activity without producing significant morphine-like physical dependence liability, suggesting its potential as a new analgesic agent (Nakamura et al., 1979).
Protective Groups in Synthetic Chemistry
The exploration of protective groups in synthetic chemistry, such as the use of N-(4-methoxybenzyl) group on 2,5-piperazinediones and its oxidative removal under mild conditions, showcases the role of specific functional groups in facilitating the synthesis and modification of complex organic molecules (Yamaura et al., 1985). These methodologies allow for the selective protection and deprotection of functional groups, critical steps in the synthesis of pharmacologically active compounds and other organic molecules.
Propriétés
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2/c1-26-21-5-3-2-4-18(21)15-23-11-12-24(20(16-23)10-13-25)14-17-6-8-19(22)9-7-17/h2-9,20,25H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLZLSBGPROVOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)acetamide](/img/structure/B4064586.png)

![1,1',3,3'-tetraoxo-N-[4-(trifluoromethoxy)phenyl]-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B4064603.png)
![N-{3-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4064606.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4064612.png)

![2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide](/img/structure/B4064621.png)
![2-(pentanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4064629.png)
![{3-[1-(acetylamino)ethyl]-1-adamantyl}acetic acid](/img/structure/B4064640.png)
![2-(4-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4064655.png)

![2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4064670.png)
![ethyl 2-{[({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4064672.png)
![2-{2-[(1-methyl-3-phenylpropyl)amino]ethyl}phthalazin-1(2H)-one](/img/structure/B4064674.png)